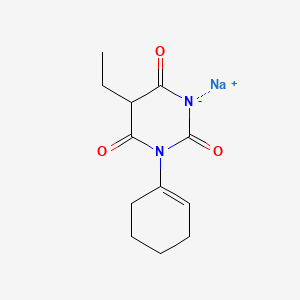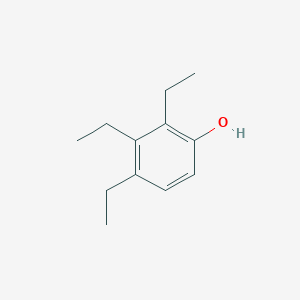
2,3,4-Triethylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4-Triethylphenol is an organic compound with the molecular formula C12H18O. It is a derivative of phenol, where three ethyl groups are substituted at the 2nd, 3rd, and 4th positions of the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Triethylphenol typically involves the alkylation of phenol with ethyl halides in the presence of a strong base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired positions. The reaction can be represented as follows:
Phenol+3Ethyl Halide→this compound+3HX
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The process typically includes steps such as distillation and recrystallization to purify the final product. The use of catalysts and advanced reaction conditions can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,4-Triethylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: Electrophilic substitution reactions can introduce other functional groups into the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinones and hydroquinones.
Reduction: Ethyl-substituted cyclohexanols.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Applications De Recherche Scientifique
2,3,4-Triethylphenol has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: It serves as a model compound in studying the effects of alkyl substitution on phenolic compounds.
Medicine: Research explores its potential as an intermediate in the synthesis of pharmaceuticals.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,3,4-Triethylphenol involves its interaction with molecular targets such as enzymes and receptors. The ethyl groups influence the compound’s reactivity and binding affinity, affecting its biological activity. Pathways involved include oxidative stress response and signal transduction mechanisms .
Comparaison Avec Des Composés Similaires
- 2,3,5-Triethylphenol
- 2,3,6-Triethylphenol
- 2,4,5-Triethylphenol
- 2,4,6-Triethylphenol
Comparison: 2,3,4-Triethylphenol is unique due to the specific positioning of the ethyl groups, which affects its chemical reactivity and physical properties. Compared to other triethylphenols, it may exhibit different boiling points, solubility, and reactivity patterns, making it suitable for specific applications .
Propriétés
Numéro CAS |
51690-47-2 |
|---|---|
Formule moléculaire |
C12H18O |
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
2,3,4-triethylphenol |
InChI |
InChI=1S/C12H18O/c1-4-9-7-8-12(13)11(6-3)10(9)5-2/h7-8,13H,4-6H2,1-3H3 |
Clé InChI |
AFXQOXNRTJFOJV-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=C(C=C1)O)CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



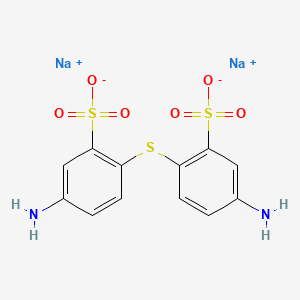


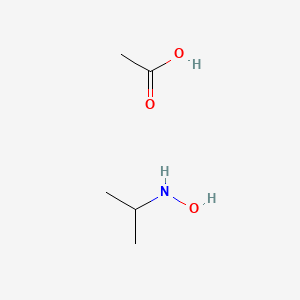
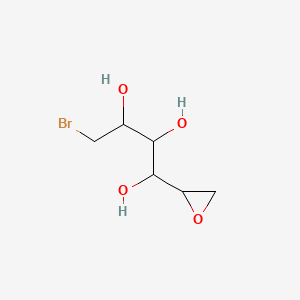

![N-[2-(bromomethyl)-3-chlorophenyl]benzamide](/img/structure/B12681375.png)





